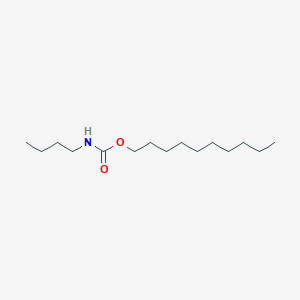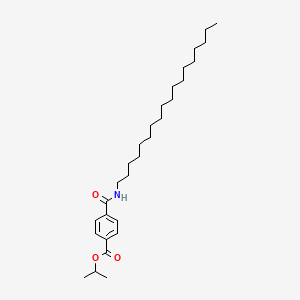
Propan-2-yl 4-(octadecylcarbamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-(octadecylcarbamoyl)benzoate typically involves the esterification of 4-(octadecylcarbamoyl)benzoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for optimizing the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl 4-(octadecylcarbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols and amines.
Substitution: Formation of nitrobenzoates and halobenzoates.
Applications De Recherche Scientifique
Propan-2-yl 4-(octadecylcarbamoyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the formulation of specialty chemicals and surfactants
Mécanisme D'action
The mechanism of action of Propan-2-yl 4-(octadecylcarbamoyl)benzoate involves its interaction with molecular targets through its ester and amide functional groups. These interactions can influence various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, making it versatile in its applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propan-2-yl benzoate: Similar in structure but lacks the octadecylcarbamoyl group.
Octadecyl benzoate: Contains the octadecyl group but lacks the isopropyl ester.
Benzyl benzoate: Contains a benzyl group instead of the isopropyl ester
Uniqueness
Propan-2-yl 4-(octadecylcarbamoyl)benzoate is unique due to its combination of an isopropyl ester and an octadecylcarbamoyl group, which imparts distinct physicochemical properties. This combination enhances its solubility in both polar and non-polar solvents, making it highly versatile for various applications .
Propriétés
Numéro CAS |
90523-61-8 |
|---|---|
Formule moléculaire |
C29H49NO3 |
Poids moléculaire |
459.7 g/mol |
Nom IUPAC |
propan-2-yl 4-(octadecylcarbamoyl)benzoate |
InChI |
InChI=1S/C29H49NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-30-28(31)26-20-22-27(23-21-26)29(32)33-25(2)3/h20-23,25H,4-19,24H2,1-3H3,(H,30,31) |
Clé InChI |
HCVDBRASCFAFJU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)C(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenyl-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}oxirane](/img/structure/B14369806.png)

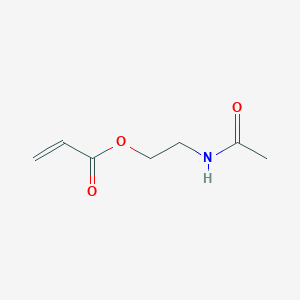
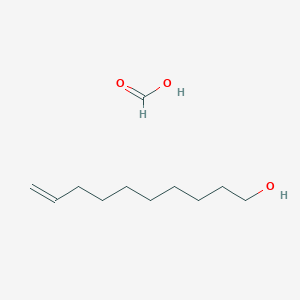
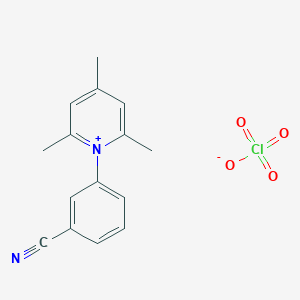
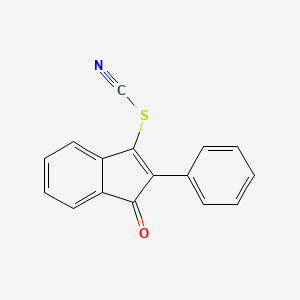

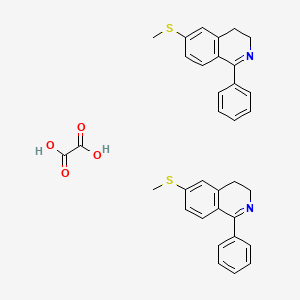
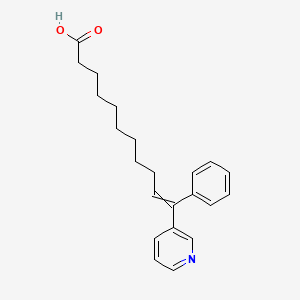
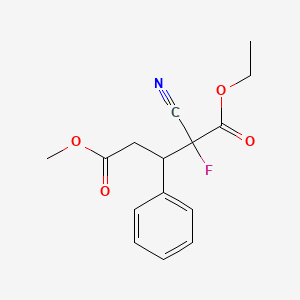
![2-Acetyl-5-(2-chlorophenyl)-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B14369873.png)
![Methyl 8-[5-(1-hydroxyhexyl)oxolan-2-YL]octanoate](/img/structure/B14369875.png)
![3-(Phenylsulfanyl)-1-[tri(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B14369878.png)
